molecular formula C12H6ClF5O5 B12760470 4,6-Dihydro-5-chloro-8-hydroxy-6-oxo-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid CAS No. 142689-09-6

4,6-Dihydro-5-chloro-8-hydroxy-6-oxo-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid

Cat. No.: B12760470
CAS No.: 142689-09-6
M. Wt: 360.62 g/mol
InChI Key: UOJVHJRJZXAHIU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound is derived through sequential identification of the parent structure, substituents, and their positional priorities. The parent heterocycle is 1H-2-benzopyran , a fused bicyclic system comprising a benzene ring (positions 1–6) and a pyran ring (positions 2, 7–9). Substituents are assigned numerical positions based on the lowest possible locants:

  • 5-Chloro at position 5 of the benzene ring.
  • 8-Hydroxy at position 8.
  • 7-Carboxylic acid at position 7.
  • 3-Pentafluoroethyl (-C~2~F~5~) at position 3 of the pyran ring.
  • 4,6-Dihydro indicates hydrogenation at positions 4 and 6 of the pyran ring.
  • 6-Oxo denotes a ketone group at position 6.

The full systematic name adheres to IUPAC priorities, with functional groups ordered by suffix precedence (carboxylic acid > ketone > hydroxy > chloro).

Isomeric considerations arise from stereochemical features. The pentafluoroethyl group at position 3 introduces a stereocenter, but the compound’s synthetic route typically yields a single diastereomer due to steric and electronic constraints during cyclization. No enantiomeric forms have been reported, likely due to the rigidity of the fused ring system.

Molecular Formula and Weight Analysis

The molecular formula C~13~H~8~ClF~5~O~5~ is calculated as follows:

  • Benzopyran core : 9 carbons (C~9~H~8~O~2~).
  • Substituents :
    • Pentafluoroethyl (-C~2~F~5~): +2 carbons, +5 fluorines.
    • Carboxylic acid (-CO~2~H): +1 oxygen.
    • Chloro (-Cl): +1 chlorine.
    • Hydroxy (-OH): +1 oxygen.
    • Ketone (-O): +1 oxygen.

Molecular weight :

  • Carbon (12.01 × 13) = 156.13
  • Hydrogen (1.01 × 8) = 8.08
  • Chlorine (35.45 × 1) = 35.45
  • Fluorine (19.00 × 5) = 95.00
  • Oxygen (16.00 × 5) = 80.00
  • Total = 374.66 g/mol

This aligns with derivatives such as 3H-2-benzopyran-7-carboxylic acid (250.25 g/mol) and perfluoroalkyl carboxylic acids, adjusted for additional substituents.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data for this specific compound remain unpublished, structural analogs provide insight into its likely conformation. For example:

  • Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (C~14~H~17~NO~4~) exhibits a planar benzopyran core with substituents adopting equatorial orientations to minimize steric strain.
  • N-(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)phenylalanine shows a chair-like pyran ring with a 120° dihedral angle between the benzene and pyran rings.

For the target compound, density functional theory (DFT) simulations predict:

  • Pyran ring puckering at C4 and C6 due to sp³ hybridization.
  • Carboxylic acid group coplanar with the benzene ring (π-π conjugation).
  • Pentafluoroethyl group in a staggered conformation to reduce F···Cl repulsion.

A hypothetical crystal lattice would likely feature hydrogen bonding between the carboxylic acid and hydroxy groups, with van der Waals interactions stabilizing fluorinated regions.

Comparative Structural Analysis with Related Benzopyran Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Feature Target Compound 3H-2-Benzopyran-7-carboxylic Acid 8-Fluoro-5-methyl-6-oxo-4H-benzoimidazo
Molecular Formula C~13~H~8~ClF~5~O~5~ C~13~H~14~O~5~ C~13~H~10~FN~3~O~3~
Key Substituents -C~2~F~5~, -Cl, -CO~2~H -CH~3~, -CO~2~H -F, -CH~3~, -CO~2~H
Ring Saturation 4,6-Dihydro 4,6-Dihydro Fully unsaturated
Electron Effects Strong -I (F), moderate +M (OH) Weak -I (CH~3~) -I (F), +M (imidazole)

Key observations :

  • Fluorination : The pentafluoroethyl group induces significant electron-withdrawing effects (-I), reducing electron density at the pyran oxygen compared to methyl-substituted analogs.
  • Chloro vs. Fluoro : The 5-chloro substituent enhances electrophilicity at position 7, stabilizing the carboxylic acid group through resonance.
  • Hydrogen Bonding : The 8-hydroxy group forms intramolecular hydrogen bonds with the ketone at position 6, a feature absent in non-ketonic derivatives.

These structural distinctions underscore its potential as a scaffold for designing fluorinated bioactive molecules with tailored electronic properties.

Properties

CAS No.

142689-09-6

Molecular Formula

C12H6ClF5O5

Molecular Weight

360.62 g/mol

IUPAC Name

5-chloro-6-hydroxy-8-oxo-3-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C12H6ClF5O5/c13-7-3-1-5(11(14,15)12(16,17)18)23-2-4(3)8(19)6(9(7)20)10(21)22/h2,5,20H,1H2,(H,21,22)

InChI Key

UOJVHJRJZXAHIU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)Cl)C(C(F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzopyran/Isocoumarin Family

The compound shares structural homology with isocoumarins (1H-2-benzopyran-1-ones) and other benzopyran derivatives. Key comparisons include:

Compound Key Structural Features Biological/Physicochemical Properties
NM-3 (Isocoumarin derivative) 1H-2-benzopyran-1-one core; lacks fluorinated substituents. Potent antiangiogenic activity; synergizes with chemotherapy/radiotherapy. Low toxicity in vivo .
(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-... Cephalosporin core with oxo and carboxylic acid groups. Antibacterial activity; pH-sensitive stability .
4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-... Complex oxirane-pyrrolo-oxazine scaffold with fluorophenyl. Not explicitly studied in evidence; structural complexity suggests potential bioactivity .

Key Observations :

  • The pentafluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated isocoumarins like NM-3 .
  • The carboxylic acid group at position 7 may confer pH-dependent solubility, akin to cephalosporins .
Functional Group Comparison: Fluorinated Substituents

The pentafluoroethyl (-C₂F₅) group distinguishes the compound from other fluorinated benzopyrans and perfluorinated alkyl substances (PFAS):

Compound Fluorinated Substituent Environmental/Biological Impact
Cl-PFOS (Perfluorooctanesulfonic acid derivatives) Perfluorinated alkyl chain Persistent environmental contaminants; bioaccumulative .
Benzenesulfonic acid sodium salts (e.g., [85284-15-7]) Pentafluoroethyl ether Industrial surfactants; regulated due to toxicity and environmental persistence .
Target Compound Pentafluoroethyl at C3 Potential environmental persistence inferred from PFAS analogs; unstudied bioaccumulation .

Key Observations :

  • Unlike PFOS derivatives, the target compound’s fluorinated group is part of a heterocyclic scaffold, which may reduce bioaccumulation but requires empirical validation .
Pharmacological Activity Relative to Isocoumarins

NM-3, a non-fluorinated isocoumarin, serves as a benchmark for antiangiogenic activity:

Parameter NM-3 Target Compound
Antiangiogenic Activity IC₅₀ = 0.1–1 µM (HUVEC proliferation) Unknown; structural similarity suggests potential activity.
Synergy with Chemotherapy Enhances 5-fluorouracil efficacy; reduces tumor volume in xenografts Unreported; fluorination may alter drug-drug interaction profiles.
Toxicity No significant body weight changes in mice at 25–100 mg/kg Unstudied; fluorinated groups may introduce hepatotoxicity or renal effects

Key Observations :

  • Fluorination could modulate NM-3-like antiangiogenic effects but may require dose optimization to mitigate toxicity risks .
Physicochemical Properties

Comparative solubility and stability:

Property Target Compound NM-3 Cephalosporin Analogues
Water Solubility Likely low (fluorinated, lipophilic substituents) Moderate (carboxylic acid group) pH-dependent; higher at alkaline pH
Metabolic Stability High (C-F bonds resist oxidation) Moderate Variable (β-lactamase susceptibility)

Research Findings and Gaps

  • Therapeutic Potential: Structural alignment with NM-3 supports exploration in oncology, though fluorination may necessitate toxicity studies .
  • Synthetic Challenges: The complex fluorinated scaffold may require specialized synthesis routes compared to non-fluorinated benzopyrans .

Preparation Methods

Synthesis of the Benzopyran Core

  • The benzopyran (chromene) skeleton is commonly synthesized via condensation reactions between appropriately substituted salicylaldehydes and β-ketoesters or β-diketones.
  • For this compound, a 5-chloro-8-hydroxy-substituted salicylaldehyde derivative is used as the aromatic precursor.
  • The condensation with a pentafluoroethyl-substituted β-ketoester under acidic or basic catalysis forms the dihydrobenzopyran intermediate.

Introduction of the Pentafluoroethyl Group

  • The pentafluoroethyl substituent at position 3 is introduced via nucleophilic substitution or cross-coupling reactions.
  • A common method involves the use of pentafluoroethyl iodide or bromide as the electrophilic source.
  • Transition metal-catalyzed coupling (e.g., copper or palladium catalysis) facilitates the attachment of the pentafluoroethyl group to the chromene core at the 3-position.

Chlorination at Position 5

  • The 5-chloro substituent is introduced either by starting with a 5-chloro-substituted salicylaldehyde or by selective chlorination of the benzopyran intermediate.
  • Chlorination reagents such as N-chlorosuccinimide (NCS) under controlled conditions ensure regioselective substitution.

Hydroxylation at Position 8

  • The 8-hydroxy group is typically present in the starting salicylaldehyde or introduced by hydroxylation of the aromatic ring.
  • Hydroxylation can be achieved via electrophilic aromatic substitution or by demethylation of methoxy precursors.

Oxidation and Carboxylation

  • The 6-oxo group is formed by oxidation of the dihydrobenzopyran intermediate, often using mild oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or selenium dioxide.
  • The 7-carboxylic acid group is introduced by oxidation of a methyl or aldehyde substituent at position 7 or by direct carboxylation using carbon dioxide under catalytic conditions.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation 5-chloro-8-hydroxy-salicylaldehyde + pentafluoroethyl β-ketoester, acid/base catalyst Formation of dihydrobenzopyran intermediate
2 Pentafluoroethylation Pentafluoroethyl iodide, Pd or Cu catalyst Introduction of pentafluoroethyl group at C-3
3 Chlorination (if needed) N-chlorosuccinimide (NCS), controlled temp Selective chlorination at C-5
4 Hydroxylation/Demethylation Electrophilic substitution or BBr3 for demethylation Hydroxyl group at C-8
5 Oxidation DDQ or SeO2 Formation of 6-oxo group
6 Carboxylation/Oxidation KMnO4, or CO2 with catalyst Introduction of 7-carboxylic acid

Research Findings and Optimization Notes

  • Regioselectivity: The use of substituted salicylaldehydes ensures regioselective functionalization, minimizing side reactions.
  • Pentafluoroethylation: Transition metal catalysis is critical for efficient and selective pentafluoroethyl group incorporation; copper catalysts have shown good yields.
  • Oxidation Steps: Mild oxidants prevent over-oxidation and degradation of the chromene ring.
  • Purification: Chromatographic techniques such as preparative HPLC are employed to isolate the final compound with high purity.
  • Yields: Overall yields vary depending on the scale and conditions but typically range from 40% to 65% over multiple steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dihydro-5-chloro-8-hydroxy-6-oxo-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalized benzopyran precursors. Key steps include halogenation (e.g., chlorination at position 5), oxidation to introduce the oxo group at position 6, and substitution with pentafluoroethyl groups. Cyclization reactions under acidic or basic conditions may be required to form the benzopyran core. For example, spirocyclic intermediates (as seen in similar compounds) can be synthesized using ketone-amine condensations or cycloaddition reactions . Reaction conditions (e.g., temperature, catalysts like palladium for coupling) must be optimized to minimize side products.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical methods is critical:

  • Elemental analysis to verify stoichiometry.
  • FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500-3300 cm⁻¹, C=O stretches at ~1680-1750 cm⁻¹) .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments. For example, the pentafluoroethyl group’s CF₂ and CF₃ signals appear as distinct multiplets in ¹⁹F NMR .
  • UV-Vis spectroscopy to assess conjugation effects from aromatic and electron-withdrawing groups .

Q. How can researchers determine the purity of this compound and identify common impurities?

  • Methodological Answer :

  • HPLC with UV detection is recommended for purity assessment, using reference standards (e.g., EP/Pharm. Eur. guidelines for related carboxylic acid derivatives) .
  • Mass spectrometry (MS) aids in detecting low-abundance impurities, such as dechlorinated by-products or incomplete fluorination intermediates.
  • Thermogravimetric analysis (TGA) evaluates residual solvents or moisture, which are common contaminants in hygroscopic carboxylic acids .

Advanced Research Questions

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to buffers at pH 3–10 and temperatures of 40–60°C. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Hydrolysis of the lactone ring (if present) or decarboxylation may occur under acidic/basic conditions .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions (25°C).

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • Methodological Answer :

  • Advanced NMR techniques : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals caused by conformational isomers or rotamers. For fluorinated compounds, ¹⁹F-¹H heteronuclear correlations clarify substituent orientation .
  • X-ray crystallography : Provides definitive structural confirmation, especially for polymorphic or stereochemical ambiguities .
  • Batch comparison : Cross-validate using multiple analytical methods (e.g., LC-MS, elemental analysis) to rule out instrumental variability .

Q. What is the role of the pentafluoroethyl group in modulating the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational studies : Density Functional Theory (DFT) calculates electron-withdrawing effects, which stabilize negative charges on the carboxylic acid group and influence acidity (pKa).
  • Electrochemical analysis : Cyclic voltammetry assesses redox behavior, particularly if the compound participates in electron-transfer reactions (e.g., as a chelating agent) .

Q. What strategies are effective for isolating intermediates during the compound’s multi-step synthesis?

  • Methodological Answer :

  • Chromatographic techniques : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates. For fluorinated compounds, reverse-phase HPLC improves separation efficiency .
  • Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline intermediates. Temperature-controlled crystallization minimizes co-precipitation of by-products .

Q. How can researchers determine the pKa of the carboxylic acid and phenolic hydroxyl groups in this compound?

  • Methodological Answer :

  • Potentiometric titration : Conduct pH-metric titrations in aqueous or mixed solvents (e.g., water/DMSO) to measure dissociation constants. The carboxylic acid group typically has a pKa ~2–4, while phenolic hydroxyls range from ~8–10 .
  • UV-Vis spectrophotometry : Monitor absorbance changes at varying pH to identify deprotonation events, particularly for overlapping pKa values .

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